molecular formula C6H11ClN2 B125914 1-Aminocyclopentanecarbonitrile hydrochloride CAS No. 16195-83-8

1-Aminocyclopentanecarbonitrile hydrochloride

Cat. No.: B125914
CAS No.: 16195-83-8
M. Wt: 146.62 g/mol
InChI Key: KZUVFEAHMVSCMQ-UHFFFAOYSA-N
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Description

1-Aminocyclopentanecarbonitrile hydrochloride is a chemical compound with the molecular formula C6H11ClN2. It is a derivative of cyclopentane, featuring an amino group and a nitrile group attached to the cyclopentane ring. This compound is often used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclopentanecarbonitrile hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then subjected to a Beckmann rearrangement to yield 1-aminocyclopentanecarbonitrile. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclopentanecarbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-Aminocyclopentanecarbonitrile hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-aminocyclopentanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Aminocyclopentane-1-carbonitrile
  • 1-Aminocyclopentane-1-carbonitrile hydrochloride
  • 1-Amino-1-cyanocyclopentane hydrochloride

Uniqueness: 1-Aminocyclopentanecarbonitrile hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-aminocyclopentane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUVFEAHMVSCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603631
Record name 1-Aminocyclopentane-1-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16195-83-8
Record name 1-Aminocyclopentane-1-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Aminocyclopentanecarbonitrile hydrochloride
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